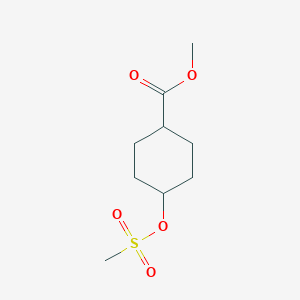

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate

Beschreibung

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate (CAS RN 102437-03-6) is a cyclohexanecarboxylate derivative characterized by a methylsulfonyloxy (-OSO₂C₆H₄CH₃) substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₁₅H₂₀O₅S (MW 312.38 g/mol), and it is synthesized via tosylation of methyl cis-4-hydroxycyclohexanecarboxylate using p-toluenesulfonyl chloride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the sulfonate group’s role as a leaving group.

Eigenschaften

Molekularformel |

C9H16O5S |

|---|---|

Molekulargewicht |

236.29 g/mol |

IUPAC-Name |

methyl 4-methylsulfonyloxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

GUDFHCUYFPCLDE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCC(CC1)OS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.

Wissenschaftliche Forschungsanwendungen

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-hydroxycyclohexanecarboxylate (Cis/Trans Isomers)

- Structure : The hydroxyl (-OH) group at the 4-position distinguishes this compound (cis and trans isomers, CAS RN MFCD00729087, MFCD20441962/63) from the sulfonate derivative.

- Reactivity : The hydroxyl group is less reactive than the methylsulfonyloxy group, requiring activation (e.g., via tosylation) for nucleophilic substitutions. This makes the sulfonate derivative more versatile in synthetic applications .

- Applications : Primarily serves as a precursor for synthesizing sulfonate esters like the target compound.

Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS RN 1363165-99-4)

- Structure : Features a ketone (oxo) group at the 4-position and a 4-chlorophenyl substituent (MW 266.72 g/mol).

- Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl group introduces steric and electronic effects distinct from the sulfonate’s leaving-group behavior .

- Applications : Used in materials science and as a building block for heterocyclic compounds.

Methyl cis-4-({[3-(Thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate (PDB ID 62J)

- Structure: Contains a thiophene-substituted benzylaminomethyl group (C₂₀H₂₅NO₂S).

- Reactivity: The thiophene and amino groups enable coordination chemistry and heterocyclic functionalization, contrasting with the sulfonate’s role in substitution reactions .

- Applications: Potential use in medicinal chemistry due to its nitrogen- and sulfur-containing motifs.

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Group | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate | C₁₅H₂₀O₅S | 312.38 | Methylsulfonyloxy (-OSO₂Ar) | Nucleophilic substitution | Organic synthesis intermediate |

| Methyl cis-4-hydroxycyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Hydroxyl (-OH) | Requires activation for substitution | Precursor for sulfonate esters |

| Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₅ClO₃ | 266.72 | Ketone (C=O), Chlorophenyl | Condensation, electrophilic addition | Materials science, drug design |

| PDBe ID 62J | C₂₀H₂₅NO₂S | 367.48 | Thiophenyl, Aminomethyl | Coordination, heterocyclic synthesis | Medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.